8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol
Overview
Description
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is a fluorinated derivative of 1,4-benzodioxin-6-ol, a compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzodioxin core with a fluorine atom at the 8th position and a hydroxyl group at the 6th position, making it a valuable intermediate in organic synthesis and a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the fluorination of 1,4-benzodioxin-6-ol. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzodioxin core.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-one or 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reduction: Formation of 8-hydroxy-2,3-dihydro-1,4-benzodioxin-6-ol or other reduced derivatives.
Substitution: Formation of various substituted benzodioxins depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe or a building block for bioconjugation studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is similar to other fluorinated benzodioxins, such as 7-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol and 8-fluoro-2,3-dihydro-1,4-benzodioxin-5-ol its unique position of the fluorine atom and hydroxyl group provides distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSXJJZJGMOAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222556-35-5 | |
Record name | 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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